molecular formula C20H27N3O3 B2929947 N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872848-52-7

N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Cat. No. B2929947
CAS RN: 872848-52-7
M. Wt: 357.454
InChI Key: FTXUPPGBASYZHK-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are important in medicinal and organic chemistry due to their wide range of biological activity and medicinal applications . They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of similar compounds involves the use of N-Boc piperazine derivatives . These derivatives were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule shapes and crystal structures can vary depending on the specific derivative .


Chemical Reactions Analysis

These compounds can serve as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

Antihypertensive Activity and β-Adrenergic Receptor Antagonism

  • Antihypertensive Indole Derivatives : A study explored aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety, showing antihypertensive activity combined with β-adrenergic receptor antagonism and vasodilating action in rats. This highlights the compound's potential in cardiovascular research and drug development (Kreighbaum et al., 1980).

Synthesis and Chemical Properties

  • Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl aldimines and ketimines, related to the chemical structure of interest, have been identified as versatile intermediates for the asymmetric synthesis of amines. They demonstrate how functional groups similar to those in the compound can be utilized in synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).

Ligand Synthesis and Metal Ion Complexation

  • Rhodamine-Based Dual Chemosensor : Research into rhodamine-based compounds, structurally similar to the target compound, has led to the development of dual chemosensors for Zn2+ and Al3+ ions. These sensors demonstrate the potential for the target compound in applications requiring selective metal ion detection (Roy et al., 2019).

Catalysis and Polymerization

  • Phosphazene Bases as Organocatalysts : Phosphazene bases, including compounds with tert-butyl groups, have been shown to act as effective organocatalysts for the living ring-opening polymerization of cyclic esters. This illustrates the compound's relevance to materials science, especially in polymer synthesis (Zhang et al., 2007).

Bioconjugation and Drug Development

  • Building Blocks for Bifunctional Ligands : The compound's structural elements are useful in the synthesis of bifunctional DTPA-like ligands, leveraging its potential in bioconjugation and the development of diagnostic and therapeutic agents (Anelli et al., 1999).

Safety And Hazards

Safety and hazards of a compound depend on its specific structure and properties. Some similar compounds are considered hazardous according to the OSHA Hazard Communication Standard .

properties

IUPAC Name

N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-6-22(7-2)17(24)13-23-12-15(14-10-8-9-11-16(14)23)18(25)19(26)21-20(3,4)5/h8-12H,6-7,13H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXUPPGBASYZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

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